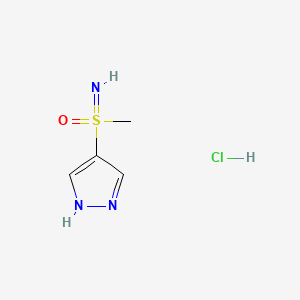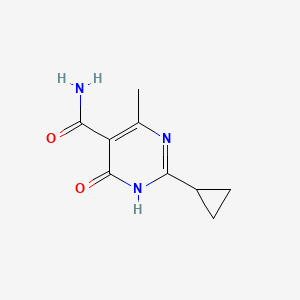
Ethyl 2-(1-hydroxycyclooctyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-hydroxycyclooctyl)acetate is an organic compound with the molecular formula C12H22O3. It is a derivative of cyclooctane, featuring an ethyl acetate group attached to a hydroxycyclooctyl moiety. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-hydroxycyclooctyl)acetate typically involves the esterification of 1-hydroxycyclooctylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-(1-hydroxycyclooctyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: 2-(1-oxocyclooctyl)acetate.
Reduction: Ethyl 2-(1-hydroxycyclooctyl)ethanol.
Substitution: Ethyl 2-(1-chlorocyclooctyl)acetate.
科学研究应用
Ethyl 2-(1-hydroxycyclooctyl)acetate is used in various fields of scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of esters with biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(1-hydroxycyclooctyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the desired effects.
相似化合物的比较
Similar Compounds
- Ethyl 2-(1-hydroxycyclohexyl)acetate
- Ethyl 2-(1-hydroxycyclopentyl)acetate
- Ethyl 2-(1-hydroxycyclobutyl)acetate
Uniqueness
Ethyl 2-(1-hydroxycyclooctyl)acetate is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller ring analogs. This can lead to distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H22O3 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
ethyl 2-(1-hydroxycyclooctyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-2-15-11(13)10-12(14)8-6-4-3-5-7-9-12/h14H,2-10H2,1H3 |
InChI 键 |
UZEMJFKHZVENCA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(CCCCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


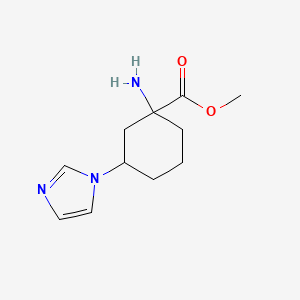

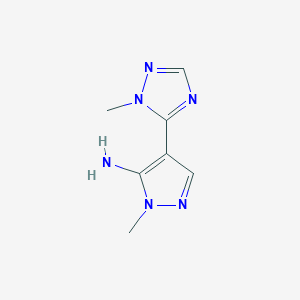
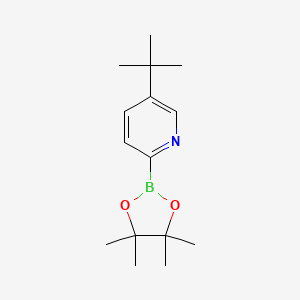
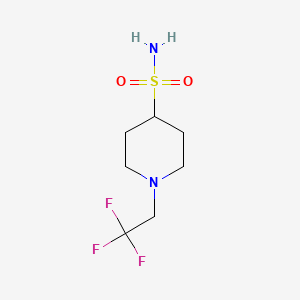

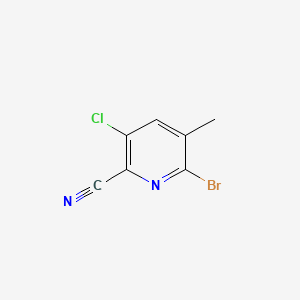

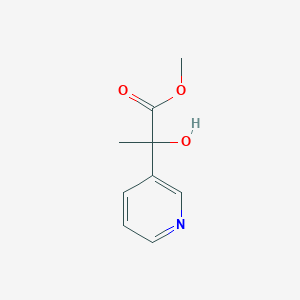
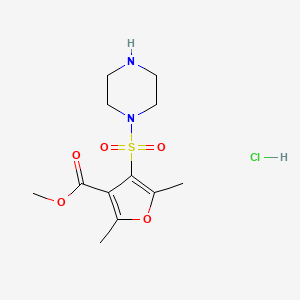
![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
